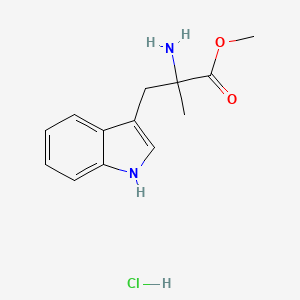

Methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate hydrochloride

Description

Methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate hydrochloride (CAS 7524-52-9) is a chiral amino acid ester derivative characterized by an indole ring at the β-position of the propanoate backbone. Its molecular formula is C₁₂H₁₅ClN₂O₂, with a molecular weight of 254.71 g/mol . The compound is commonly used in peptide synthesis and pharmaceutical research due to its structural resemblance to tryptophan, a critical amino acid in biological systems. The (2S)-enantiomer is specifically noted for its role in regioselective Pd-catalyzed C–H arylation reactions .

Properties

IUPAC Name |

methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2.ClH/c1-13(14,12(16)17-2)7-9-8-15-11-6-4-3-5-10(9)11;/h3-6,8,15H,7,14H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEARSAHSASEAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNC2=CC=CC=C21)(C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate hydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol. The reaction yields a tricyclic indole compound, which can be further processed to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Fischer indole synthesis remains a cornerstone for producing indole derivatives on a larger scale due to its efficiency and relatively straightforward reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form different quinonoid structures.

Reduction: The compound can be reduced to form dihydroindole derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products

The major products formed from these reactions include various substituted indoles, quinonoid structures, and dihydroindole derivatives .

Scientific Research Applications

Methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex indole derivatives.

Biology: Studied for its role in various biological processes due to its structural similarity to tryptophan.

Medicine: Investigated for potential therapeutic applications, including antimicrobial and antiviral activities.

Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate hydrochloride involves its interaction with various molecular targets. The indole ring structure allows it to bind to multiple receptors and enzymes, influencing biological pathways. For example, it can act as a precursor to serotonin, a neurotransmitter, by undergoing decarboxylation and hydroxylation .

Comparison with Similar Compounds

Structural Isomers: Indole Positional Isomers

- Methyl 2-amino-3-(1H-indol-4-yl)propanoate hydrochloride (CAS 1464091-39-1) Structural Difference: The indole moiety is substituted at the 4-position instead of the 3-position. Implications: Altered electronic distribution and steric hindrance may affect binding affinity in biological systems.

Ester Variants

- Ethyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride (CAS 7479-05-2) Structural Difference: Ethyl ester replaces the methyl ester. Properties: Higher molecular weight (268.75 g/mol) and increased hydrophobicity. Solubility in chloroform and DMSO is noted, contrasting with the methyl ester’s methanol solubility .

- (S)-Tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride (CAS 115692-31-4) Structural Difference: Bulky tert-butyl ester group. Applications: Used as a protected intermediate in peptide synthesis to prevent unwanted side reactions .

Stereoisomers

- D-Tryptophan methyl ester hydrochloride (CAS 14907-27-8) and L-Tryptophan methyl ester hydrochloride (CAS 7524-52-9)

Heterocyclic Analogues

- Methyl 2-amino-3-(1H-imidazol-1-yl)propanoate dihydrochloride (CAS 1607247-41-5) Structural Difference: Indole replaced with imidazole.

- 3-(1,3-Dihydro-2H-isoindol-2-yl)propanoic acid hydrochloride Structural Difference: Isoindole replaces indole. Implications: Planarity disruption in the aromatic system may reduce π-π stacking interactions .

Comparative Data Table

Biological Activity

Methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate hydrochloride, also known as α-Methyl-D,L-tryptophan methyl ester, is a compound of significant interest in biological and medicinal chemistry. Its structure, which includes an indole moiety, suggests potential interactions with various biological targets, particularly in the context of neurotransmitter synthesis and antimicrobial activity.

- Molecular Formula : C₁₃H₁₆N₂O₂

- Molecular Weight : 232.28 g/mol

- CAS Number : 114524-80-0

- Melting Point : 139-142 °C

- Density : 1.213 g/cm³

The biological activity of this compound is primarily attributed to its structural similarity to tryptophan, an essential amino acid involved in serotonin biosynthesis. Upon decarboxylation, this compound can serve as a precursor to serotonin, influencing mood and cognitive functions. Additionally, its indole structure allows for interaction with various receptors and enzymes, potentially modulating neurotransmitter systems and exhibiting neuroprotective effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives of indole have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Evaluation

A study evaluated several indole derivatives for their antimicrobial properties. The results indicated that compounds with similar structures exhibited potent antibacterial effects:

| Compound | MIC (μM) | MBC (μM) | Bacterial Strain |

|---|---|---|---|

| Compound 5d | 37.9 - 113.8 | 57.8 - 118.3 | Staphylococcus aureus |

| Compound 5g | <50 | <100 | E. coli |

| Compound 5k | <100 | <200 | Pseudomonas aeruginosa |

These findings suggest that this compound could be explored further for its potential as an antimicrobial agent.

Neuropharmacological Applications

The compound's ability to influence serotonin levels positions it as a candidate for research into neuropharmacological applications. Its role in modulating neurotransmitter systems may provide insights into treatments for mood disorders and cognitive impairments.

Example Research Findings

- Serotonin Receptor Interaction : Studies have shown that related compounds can enhance serotonin receptor activity, suggesting a potential role in treating depression and anxiety disorders.

- Cognitive Enhancement : Some derivatives have demonstrated procognitive effects in animal models, indicating their utility in addressing cognitive deficits associated with various psychiatric conditions.

Safety and Toxicology

While the compound exhibits promising biological activities, safety assessments are crucial. Preliminary data indicate potential skin and eye irritations upon contact, necessitating careful handling during research applications .

Q & A

Q. What synthetic methods are commonly used to prepare Methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate hydrochloride?

The compound is synthesized via esterification of the corresponding amino acid. A general procedure involves reacting the amino acid with thionyl chloride in dry methanol at 0°C, followed by refluxing and recrystallization from methanol to yield the hydrochloride salt. Critical parameters include temperature control, anhydrous conditions, and purification via recrystallization to achieve >98% purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

Purity is typically assessed using reverse-phase HPLC with UV detection (e.g., λ = 254 nm). Structural confirmation involves H/C NMR to verify indole ring protons (δ 7.0–7.5 ppm) and ester/amine functional groups. Mass spectrometry (ESI-MS) confirms the molecular ion peak (e.g., m/z 254.71 for CHClNO) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

The hydrochloride salt form enhances aqueous solubility but is hygroscopic. Stability studies recommend storage at –20°C in airtight, desiccated containers. Accelerated degradation studies (40°C/75% RH for 6 months) show <5% decomposition, with hydrolytic degradation observed under acidic/basic conditions .

Q. How does the compound’s solubility profile impact experimental design in biological assays?

The hydrochloride salt is soluble in water (up to 50 mg/mL) and polar solvents (methanol, DMSO). For cell-based assays, prepare stock solutions in sterile PBS or culture media, avoiding prolonged exposure to light due to indole photodegradation .

Advanced Research Questions

Q. What strategies are employed to study structure-activity relationships (SAR) for indole derivatives of this compound?

SAR studies focus on modifying the indole ring (e.g., halogenation at position 5) or ester group substitution. For example, ethyl or benzyl ester analogs are synthesized to evaluate lipophilicity effects on membrane permeability. Biological activity is tested against antimicrobial or anticancer targets, with IC values compared to parent compounds .

Q. What advanced analytical techniques resolve contradictions in reported bioactivity data for structurally similar analogs?

Discrepancies in IC values (e.g., 10–100 µM ranges) may arise from assay conditions (pH, serum proteins). Use orthogonal methods like surface plasmon resonance (SPR) to validate binding affinity or metabolomics to identify interference from degradation products .

Q. How can researchers optimize reaction yields for large-scale synthesis of this compound?

Yield optimization involves replacing thionyl chloride with milder coupling agents (e.g., DCC/DMAP) to reduce side reactions. Process analytical technology (PAT) monitors reaction progress in real-time via FTIR or Raman spectroscopy, achieving >85% yield at pilot scale .

Q. What are the key degradation products under stress conditions, and how are they characterized?

Forced degradation (0.1 M HCl/NaOH, 80°C) produces hydrolyzed products: 2-amino-3-(1H-indol-3-yl)-2-methylpropanoic acid (major) and methyl chloride (trace). LC-MS/MS and high-resolution mass spectrometry (HRMS) identify degradation pathways, critical for stability-indicating method development .

Q. How do enantiomeric impurities affect pharmacological studies, and what separation techniques are used?

Chiral impurities (>2%) can skew receptor-binding data. Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) resolves D/L enantiomers. Circular dichroism (CD) spectroscopy confirms absolute configuration, ensuring >99% enantiomeric excess for in vivo studies .

Q. What computational methods predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations model binding to tryptophan transporters (e.g., LAT1). Free energy calculations (MM-PBSA) validate affinity predictions, guiding rational design of analogs with improved selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.